molecular formula C21H18N4O2 B2724041 2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097933-28-1

2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2724041
CAS RN: 2097933-28-1
M. Wt: 358.401
InChI Key: OOBKFZMWHDTDLA-UHFFFAOYSA-N
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Description

The compound “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is an organic compound that belongs to the class of heterocyclic compounds. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an indolizine moiety, which is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .


Synthesis Analysis

The synthesis of this compound likely involves the use of pyrrolidine and indolizine moieties. Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . Indolizine can be synthesized using classical methodologies such as Scholtz or Chichibabin reactions, as well as new strategies that have been revealed in recent years, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and an indolizine moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The indolizine moiety serves as a precursor for widespread indolizidine alkaloids .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the pyrrolidine and indolizine moieties. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The indolizine moiety can undergo reactions based on either pyridine or pyrrole scaffolds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indolizine and Quinoxaline Derivatives : Research has developed efficient synthesis methods for substituted indolizine, including its benzo derivatives such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines. These methods involve reactions of allenyl ketones with α-bromo carbonyl compounds and pyridines under mild conditions, leveraging molecular oxygen from air as an oxidant (Fan et al., 2014). Similarly, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has been used to synthesize indolizines and oxazino[2,3-a]isoquinolines (Yavari et al., 2006).

  • Catalytic and Green Synthesis Approaches : Studies have also reported on iodine-catalyzed, environmentally friendly approaches to synthesizing pyrrolo- and indolo[1,2-a]quinoxalines (Wang et al., 2015), as well as bismuth(III)-catalyzed synthesis of 2,3-disubstituted quinoxalines under mild conditions (Yadav et al., 2008).

Potential Biological Activities

  • Antibacterial and Antifungal Properties : A study on the synthesis of indolizines and pyrrolo[1,2-a]quinolines/isoquinolines using amberlite-IRA-402 ion exchange resin revealed that some derivatives exhibit effective antibacterial and antifungal activities against multiple strains (Hazra et al., 2011).

  • Amnesia-Reversal Activity : Research into cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, has explored their potential to reverse electroconvulsive shock-induced amnesia in mice, indicating a possible application in cognitive and memory disorders (Butler et al., 1987).

Future Directions

The future directions for this compound could involve further exploration of the pharmacophore space due to sp3-hybridization of the pyrrolidine ring , as well as the development of new synthetic pathways for the indolizine moiety . This could potentially lead to the discovery of new biologically active compounds.

properties

IUPAC Name

indolizin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(15-11-16-5-3-4-9-24(16)13-15)25-10-8-17(14-25)27-20-12-22-18-6-1-2-7-19(18)23-20/h1-7,9,11-13,17H,8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBKFZMWHDTDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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